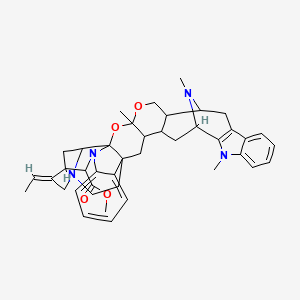
Villalstonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Villalstonine is a bisindole alkaloid isolated from Alstonia with in vitro antiplasmodial activity.
Applications De Recherche Scientifique
Villalstonine exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Research indicates that this compound demonstrates potent cytotoxicity against several cancer cell lines, including lung cancer, melanoma, renal cell carcinoma, breast cancer, and colon adrenocarcinoma. Specifically, studies have reported effective inhibition of murine leukemia cell lines by this compound .
- Antimicrobial Activity : this compound has shown moderate antibacterial activity against gram-positive bacteria such as Bacillus subtilis and demonstrates anti-leishmanial effects . Its derivatives have also been noted for their antimalarial activity against Plasmodium falciparum, indicating its potential as an antimalarial agent .
- Inhibition of Inflammatory Pathways : In vitro studies have evaluated this compound's ability to inhibit NF-κB signaling pathways, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound has been a focus of research due to its complex structure and biological significance:
- Total Synthesis : Recent advancements in synthetic chemistry have led to the total synthesis of this compound, utilizing various chemical reactions to construct its bisindole framework. The synthetic pathways often involve key reactions such as Michael additions and cyclizations that yield high purity and yield .
- Derivatives : The exploration of this compound derivatives has revealed enhanced bioactivity compared to the parent compound. For instance, modifications in the indole units have been linked to improved anticancer efficacy .
Case Studies
Several case studies highlight the practical applications of this compound in medicinal chemistry:
Propriétés
Numéro CAS |
2723-56-0 |
|---|---|
Formule moléculaire |
C41H48N4O4 |
Poids moléculaire |
660.8 g/mol |
Nom IUPAC |
methyl (27Z)-27-ethylidene-8,21,40-trimethyl-20,22-dioxa-8,25,30,40-tetrazaundecacyclo[23.11.2.16,17.124,28.01,23.03,21.04,18.07,15.09,14.023,30.031,36]tetraconta-7(15),9,11,13,31,33,35-heptaene-29-carboxylate |
InChI |
InChI=1S/C41H48N4O4/c1-6-23-21-44-16-15-40-20-30-26-17-34-36-27(24-11-7-9-13-31(24)43(36)4)18-33(42(34)3)28(26)22-48-39(30,2)49-41(40)35(44)19-25(23)37(38(46)47-5)45(41)32-14-10-8-12-29(32)40/h6-14,25-26,28,30,33-35,37H,15-22H2,1-5H3/b23-6+ |
Clé InChI |
XXNYZYBYNFRERU-TXNBCWFRSA-N |
SMILES |
CC=C1CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C |
SMILES isomérique |
C/C=C/1\CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C |
SMILES canonique |
CC=C1CN2CCC34CC5C6CC7C8=C(CC(C6COC5(OC39C2CC1C(N9C1=CC=CC=C41)C(=O)OC)C)N7C)C1=CC=CC=C1N8C |
Apparence |
Solid powder |
Key on ui other cas no. |
2723-56-0 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Villalstonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















